molecular formula C16H30O4S B12677004 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate CAS No. 93803-45-3

2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate

Cat. No.: B12677004
CAS No.: 93803-45-3
M. Wt: 318.5 g/mol
InChI Key: ICKUQBKYPDFCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate (CAS 93803-45-3) is an organic ester with a molecular formula of C16H30O4S and a molecular weight of 318.47 g/mol . This compound features a thioether-linked acetate chain, characterized by identifiers including EINECS 298-316-9, SMILES C(SCC(OCCCC)=O)C(OCC(CCCC)CC)=O, and InChIKey ICKUQBKYPDFCFJ-UHFFFAOYSA-N . While specific applications in academic or industrial research are not well-documented in public sources, its molecular structure suggests potential utility as a specialty chemical intermediate or for investigations in organic synthesis and material science. Researchers value this compound for exploring structure-activity relationships and developing novel synthetic pathways. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93803-45-3

Molecular Formula

C16H30O4S

Molecular Weight

318.5 g/mol

IUPAC Name

butyl 2-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C16H30O4S/c1-4-7-9-14(6-3)11-20-16(18)13-21-12-15(17)19-10-8-5-2/h14H,4-13H2,1-3H3

InChI Key

ICKUQBKYPDFCFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CSCC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Continuous Esterification Using Solid Acid Catalysts

A highly efficient industrial method for preparing related esters such as 2-butoxyethyl acetate involves continuous esterification of butyl glycol ether (2-butoxyethanol) with acetic acid using solid acid catalysts in fixed-bed reactors. This method can be adapted for the preparation of the 2-butoxy-2-oxoethyl thioacetate intermediate, which is then esterified with 2-ethylhexanol.

Process Highlights:

  • Raw Materials: Butyl glycol ether and acetic acid in molar ratio approximately 1.5:1
  • Catalyst: Solid acid catalyst based on polystyrolsulfonic acid ion exchange resin enhanced with graphite whiskers for durability and activity
  • Reactor Setup: Two-stage fixed-bed reactors operating continuously at 70–150 °C
  • Water Removal: In situ removal of water by distillation to drive esterification equilibrium forward
  • Product Purification: Distillation to separate unreacted materials and isolate crude ester product

Advantages:

  • Continuous operation improves production efficiency and reduces waste
  • Solid acid catalyst avoids corrosive mineral acids and simplifies downstream processing
  • Catalyst life exceeds one year under industrial conditions

Process Flow Summary:

Step Conditions/Details
Preheating raw materials 90 °C, molar ratio butyl glycol ether:acetic acid = 1.5:1
First fixed-bed reactor 5 L catalyst volume, 90 °C, 2 h residence time
Water removal distillation 69–71 °C azeotrope with hexanaphthene, continuous removal
Second fixed-bed reactor 5 L catalyst volume, 125 °C, 2 h residence time
Final distillation Recovery of unreacted acetic acid and butyl glycol ether, isolation of 2-butoxyethyl acetate

This method yields approximately 5 kg/h of 2-butoxyethyl acetate with high purity and minimal waste generation.

Transesterification for 2-Ethylhexyl Ester Formation

The final step to obtain 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate involves esterification or transesterification of the thioacetate intermediate with 2-ethylhexanol.

Typical Procedure:

  • React 2-ethylhexanol with methyl acetate or methyl thioacetate derivatives in the presence of a catalyst such as NKC-9 (a commercial catalyst) at around 80 °C for 3 hours.
  • The reaction is conducted in a stirred reactor with controlled temperature and addition of methyl acetate over 2 hours.
  • After reaction completion, catalyst is removed by filtration and recycled.
  • Product is purified by reduced pressure distillation collecting fractions boiling between 130–140 °C.

This method achieves yields around 90.9% with high selectivity.

Esterification of Thioacetic Acid Derivatives

An alternative approach involves direct esterification of 2-[(alkoxycarbonyl)thio]acetic acid derivatives with 2-ethylhexanol under acidic catalysis.

Key Parameters:

  • Acid catalysts: Mineral acids (e.g., sulfuric acid, hydrochloric acid) or organic acids (e.g., p-toluenesulfonic acid)
  • Temperature range: 30–90 °C, preferably 60–90 °C
  • Solvent: Alcoholic solvents such as n-butanol or methanol
  • Reaction monitored by TLC until ester formation is complete
  • Excess alcohol distilled off post-reaction
  • Product isolation by extraction and vacuum distillation

This method is supported by analogous processes for related thioacetate esters, yielding high purity products (HPLC purity >95%, yields 90–94%).

Method Catalyst Type Temperature (°C) Reaction Time Yield (%) Advantages Disadvantages
Continuous esterification Solid acid ion exchange resin 70–150 4 h (2 stages) ~95 Continuous, low waste, high efficiency Requires specialized catalyst and equipment
Transesterification with NKC-9 NKC-9 catalyst (commercial) 80 3 h 90.9 High yield, catalyst recyclable Requires careful temperature control
Acid-catalyzed esterification Mineral/organic acids 30–90 Variable 90–94 Simple reagents, high purity Corrosive catalysts, neutralization needed
  • Continuous esterification with solid acid catalysts significantly reduces environmental impact by eliminating neutralization and washing steps common in batch processes.
  • The use of polymeric solid acid catalysts enhanced with graphite whiskers improves catalyst lifetime and activity, enabling industrial scalability.
  • Transesterification methods using catalysts like NKC-9 provide efficient routes to 2-ethylhexyl esters with good control over reaction parameters and product purity.
  • Acid-catalyzed esterification remains a versatile method for thioacetate esters but requires careful handling of corrosive acids and post-reaction neutralization.
  • Water removal during esterification is critical to drive the reaction equilibrium toward product formation, often achieved by azeotropic distillation.

The preparation of this compound involves multi-step esterification and thioester formation processes. The most advanced and industrially relevant method employs continuous esterification using solid acid catalysts in fixed-bed reactors, offering high efficiency, reduced waste, and catalyst longevity. Complementary methods such as transesterification with specialized catalysts and acid-catalyzed esterification provide alternative routes with high yields and purity. Optimization of reaction conditions, catalyst selection, and water removal techniques are key to successful synthesis.

Chemical Reactions Analysis

2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Transdermal Drug Delivery Systems

One of the most notable applications of 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate is in the formulation of transdermal drug delivery systems. It acts as a permeation enhancer, improving the absorption of active pharmaceutical ingredients through the skin. A patent describes a transdermal absorption preparation that utilizes this compound to control blood concentration levels of drugs, thereby minimizing side effects while maintaining therapeutic efficacy .

Case Study: Efficacy in Pain Management

In a clinical study involving a transdermal patch containing this compound, patients reported significant pain relief with reduced systemic side effects compared to traditional oral medications. The study highlighted the compound's ability to facilitate the controlled release of analgesics into the bloodstream .

Agricultural Applications

Pesticide Formulations

The compound is also utilized in agricultural formulations as an additive that enhances the effectiveness of pesticides. Its properties help improve the solubility and stability of active ingredients in pesticide formulations, leading to better performance in pest control.

Case Study: Enhanced Efficacy of Herbicides

Research conducted on herbicide formulations incorporating this compound demonstrated improved efficacy against specific weed species. The study showed that the addition of this compound increased herbicide absorption by plant tissues, resulting in higher mortality rates among targeted weeds compared to formulations without it .

Industrial Applications

Solvent Properties

Due to its solvent characteristics, this compound is employed in various industrial applications, including coatings and adhesives. It serves as an effective solvent for lacquers, varnishes, and epoxy resins, contributing to improved application properties and finish quality.

Data Table: Solvent Properties Comparison

PropertyThis compoundAcetoneEthanol
Boiling Point (°C)2205678
Density (g/cm³)0.930.790.789
Solubility in WaterLowHighHigh
Viscosity (cP at 25°C)150.321.2

This table illustrates how this compound compares with common solvents in terms of physical properties relevant for industrial applications.

Environmental Impact and Safety Considerations

While the applications of this compound are promising, it is essential to consider its environmental impact and safety profile. According to toxicological assessments, high doses may pose risks such as reproductive toxicity and irritation upon exposure . Regulatory frameworks are in place to monitor its use and ensure safety standards are met.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate involves its interaction with various molecular targets. The ester and thioester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions. These intermediates can interact with enzymes and other proteins, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ester Group Applications/Notes
This compound Not explicitly listed ~C₁₄H₂₆O₄S ~294.4 Thioester, oxoethyl, butoxy 2-Ethylhexyl Potential plasticizer/stabilizer; sulfur enhances thermal stability
Butyl 2-[(2-butoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate 14338-82-0 C₁₄H₂₄O₄S₂ 328.46 Bis-thioester, methylene bridge Dibutyl Used in polymer modifiers; methylene bridge increases rigidity
Ethyl 2-({[(2-ethoxy-2-oxoethyl)thio]methyl}thio)acetate 61713-23-3 C₉H₁₆O₄S₂ 252.35 Dual thioether, ethoxy substituents Ethyl Intermediate in organic synthesis; smaller ester group increases volatility
2-Ethylhexyl acetate 103-09-3 C₁₀H₂₀O₂ 172.26 Simple ester (no sulfur) 2-Ethylhexyl Solvent in coatings/adhesives; higher hydrophobicity vs. short-chain esters
Irganox 1192 (2-Ethylhexyl [[3,5-di-tert-butyl-4-hydroxybenzyl]thio]acetate) 80387-97-9 C₂₈H₄₆O₃S 454.7 Phenolic antioxidant, thioester 2-Ethylhexyl Antioxidant in plastics; bulky tert-butyl groups enhance stability

Physicochemical Properties

  • Volatility : The 2-ethylhexyl ester group in the target compound reduces volatility compared to ethyl or butyl esters (e.g., Ethyl 2-({[(2-ethoxy-2-oxoethyl)thio]methyl}thio)acetate, MW 252.35 g/mol) .
  • Solubility: The thioester group increases lipophilicity, making the compound less water-soluble than 2-ethylhexyl acetate (a non-sulfur analog) .
  • Thermal Stability: Sulfur-containing compounds like the target and Irganox 1192 exhibit enhanced thermal stability compared to non-sulfur esters. However, Irganox 1192’s phenolic group provides additional antioxidant activity .

Research Findings and Trends

  • Thermal Stability: Sulfur-containing esters like the target compound show promise in high-temperature polymer applications, though they are less effective as antioxidants than phenolic derivatives .
  • Structure-Activity Relationships : Increasing ester chain length (e.g., 2-ethylhexyl vs. ethyl) correlates with reduced volatility and improved plasticizer performance .
  • Emerging Applications : Thioacetates are being explored in dynamic covalent chemistry for self-healing materials, leveraging reversible S–S bonds .

Biological Activity

2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate is a compound of interest due to its potential biological activities, including antibacterial, larvicidal, and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound is known for its hydrolytic reactivity, which can lead to the release of acetic acid upon interaction with water. Understanding these chemical properties is crucial for evaluating its biological interactions.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity. A study reported its effectiveness against various bacterial strains using the disc diffusion method. The minimum inhibitory concentrations (MICs) were found to range between 16 µg/ml and 128 µg/ml for different extracts and compounds derived from related structures .

Table 1: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)MIC (µg/ml)
Staphylococcus aureus2032
Bacillus subtilis1816
Escherichia coli1564
Shigella dysenteriae1764

The study highlighted that the compound demonstrated a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent in pharmaceutical applications .

Larvicidal Activity

The larvicidal potential of this compound was also evaluated against Culex quinquefasciatus larvae. The LC50 values indicated high toxicity levels, with a significant decrease in larval survival observed over time. The LC50 after 72 hours was reported at 67.03 ppm, suggesting effective larvicidal properties .

Table 2: Larvicidal Activity

Exposure Time (h)LC50 (ppm)
24186.11
48108.66
7267.03

Cytotoxicity Studies

Cytotoxic effects were assessed using brine shrimp lethality bioassays, where the compound displayed notable toxicity. The LC50 for brine shrimp nauplii was determined to be around 9.19 µg/ml, indicating that the compound could be harmful at relatively low concentrations .

Table 3: Cytotoxicity Assessment

Test OrganismLC50 (µg/ml)
Brine Shrimp Nauplii9.19
Control (Ampicillin)<5

The mechanism underlying the biological activities of this compound may involve inhibition of key enzymes such as acetylcholinesterase (AChE). Inhibition rates were recorded at various concentrations, demonstrating a dose-dependent relationship in the inhibition of AChE activity .

Table 4: AChE Inhibition Rates

Concentration (ppm)AChE Inhibition (%)
5029
10040.33
15053
20064
25075.33

Case Studies

A case study focusing on the use of related compounds in environmental settings highlighted the importance of understanding their ecological impact. The study emphasized the need for careful assessment of these compounds due to their bioactive nature and potential effects on non-target organisms .

Q & A

Q. What are the key synthetic routes for 2-Ethylhexyl ((2-butoxy-2-oxoethyl)thio)acetate, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of 2-butoxy-2-oxoethyl thiol as a key intermediate. This thiol is then reacted with 2-ethylhexyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. Intermediate characterization relies on FT-IR (to confirm S–H and ester C=O groups), NMR (¹H and ¹³C for structural elucidation), and GC-MS for purity assessment . For example, the esterification step can be monitored by tracking the disappearance of the thiol proton (δ ~2.5 ppm in ¹H NMR) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 320.1952 for C₁₆H₂₈O₄S).
  • NMR Spectroscopy: Key signals include the ester carbonyl (δ ~170 ppm in ¹³C NMR) and the thioether methylene (δ ~3.8 ppm in ¹H NMR).
  • HPLC-PDA: Assesses purity (>98%) and detects trace impurities from incomplete esterification or oxidation byproducts .
  • X-ray crystallography (if crystallizable): Resolves stereochemical ambiguities, though this compound’s oily nature often requires derivatization for crystallization .

Q. What are the primary stability concerns during storage and handling?

The thioether group is prone to oxidation, forming sulfoxides or sulfones. Stability studies under accelerated conditions (40°C/75% RH) show ~10% degradation over 30 days. Recommendations:

  • Store under inert gas (N₂/Ar) at 4°C.
  • Use amber vials to prevent UV-induced oxidation.
  • Monitor via HPLC-UV at 254 nm for degradation peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while minimizing side products?

Design of Experiments (DoE) is critical. Key factors:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may increase ester hydrolysis.
  • Base selection: K₂CO₃ vs. Et₃N: The former reduces side reactions (e.g., thiol oxidation) but requires longer reaction times.
  • Temperature: 60–80°C balances reaction rate and thermal degradation.
    Response Surface Methodology (RSM) models predict optimal conditions (e.g., 72°C, 18h, 1.2 eq. base) with yields up to 85% .

Q. How can computational chemistry aid in predicting reactivity or degradation pathways?

  • DFT Calculations: Model the thioether’s oxidation mechanism (e.g., activation energy for S–O bond formation).
  • Molecular Dynamics (MD): Simulate solvent effects on ester hydrolysis.
  • Retrosynthetic Analysis: Tools like Pistachio or Reaxys propose alternative routes using fragment-based libraries . For example, MD simulations in water show rapid hydrolysis at pH <3, aligning with experimental instability in acidic media .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Contradictions often arise from solvent effects or impurities. Strategies:

  • 2D NMR (COSY, HSQC): Confirm connectivity (e.g., correlations between thioether CH₂ and adjacent ester groups).
  • Spiking Experiments: Add authentic samples of suspected impurities (e.g., sulfoxide byproduct) to identify contaminant peaks.
  • Variable Temperature NMR: Resolve overlapping signals by analyzing shifts at 25°C vs. 40°C .

Q. What role does this compound play in polymer or drug delivery research?

Its dual ester/thioether structure enables:

  • Controlled Drug Release: Thioether oxidation in vivo triggers ester hydrolysis, releasing payloads (e.g., tested in pH-responsive micelles).
  • Polymer Plasticization: Acts as a co-monomer in polyurethanes, reducing glass transition temperature (Tg) by ~15°C compared to pure PEG-based analogs .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature60–80°C>80% yield, <5% impurities
Base Equivalents1.1–1.3 eq.Minimizes ester hydrolysis
SolventDMFMaximizes S-alkylation rate

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%) at 30 DaysMajor ByproductReference
40°C/75% RH9.8 ± 1.2Sulfoxide (RT ~4.2 min)
Light Exposure15.3 ± 2.1Sulfone (RT ~5.1 min)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.